![molecular formula C10H12O3 B1366891 2-Ethyl-3-methoxybenzoic acid CAS No. 57598-51-3](/img/structure/B1366891.png)
2-Ethyl-3-methoxybenzoic acid
Overview
Description
2-Ethyl-3-methoxybenzoic acid is a chemical compound with the molecular formula C10H12O3 and a molecular weight of 180.2 . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-Ethyl-3-methoxybenzoic acid consists of a benzene ring substituted with an ethyl group at the 2nd position and a methoxy group at the 3rd position .Scientific Research Applications
Medicine: Antimicrobial and Antioxidant Agent
2-Ethyl-3-methoxybenzoic acid has potential applications in medicine due to its structural similarity to other benzoic acid derivatives known for their antimicrobial and antioxidant properties . It could be used in the development of new pharmaceuticals that target resistant strains of bacteria or to combat oxidative stress-related diseases.
Agriculture: Plant Growth Regulator
In agriculture, this compound could serve as a precursor for synthesizing plant growth regulators. These substances can influence the growth and development of crops, potentially leading to increased yield and improved resistance to environmental stress .
Material Science: Polymer Synthesis
The methoxy and ethyl groups in 2-Ethyl-3-methoxybenzoic acid make it a candidate for modifying the properties of polymers. By incorporating it into polymer chains, scientists can alter the material’s flexibility, durability, and resistance to chemicals .
Environmental Science: Analyte in Environmental Monitoring
Due to its unique chemical signature, 2-Ethyl-3-methoxybenzoic acid can be used as an analyte in environmental monitoring. It can help in tracing pollution sources or studying the degradation products of environmental contaminants .
Cosmetics: Preservative and Fragrance Component
In cosmetics, 2-Ethyl-3-methoxybenzoic acid can be utilized as a preservative to extend the shelf life of products. Additionally, its methoxy group could contribute to the fragrance profile, making it a valuable component in perfumes and scented products .
Analytical Chemistry: Chromatography Standard
This compound’s well-defined structure and properties make it suitable as a standard in chromatography. Researchers can use it to calibrate instruments and ensure the accuracy of analytical results in various chemical analyses .
Biotechnology: Enzyme Inhibitor or Activator
In biotechnological applications, 2-Ethyl-3-methoxybenzoic acid could act as an enzyme inhibitor or activator. Its interaction with enzymes could be harnessed to control biochemical pathways, which is crucial in industrial bioprocesses .
Safety and Hazards
Mechanism of Action
Target of Action
It is known that similar compounds, such as vanillic acid derivatives, have been studied for their inhibitory effects on amylolytic enzymes
Mode of Action
As a structurally related compound, vanillic acid derivatives have been shown to interact with amylolytic enzymes, leading to their inhibition . It is possible that 2-Ethyl-3-methoxybenzoic acid may have a similar mode of action, but this requires further investigation.
Biochemical Pathways
Related compounds such as vanillic acid derivatives have been associated with the inhibition of amylolytic enzymes . This suggests that 2-Ethyl-3-methoxybenzoic acid could potentially influence carbohydrate metabolism, but more research is needed to confirm this.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . Its LogP value is 1.82, indicating some degree of lipophilicity, which could influence its distribution and bioavailability .
Action Environment
It is known to be stable under normal conditions and should be stored in a dry, room temperature environment
properties
IUPAC Name |
2-ethyl-3-methoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-7-8(10(11)12)5-4-6-9(7)13-2/h4-6H,3H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXCOEMMGBRUEEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC=C1OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80482244 | |
Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethyl-3-methoxybenzoic acid | |
CAS RN |
57598-51-3 | |
Record name | 2-ETHYL-3-METHOXYBENZOIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80482244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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